molecular formula C15H20N2O B4653893 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone

2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone

Cat. No. B4653893
M. Wt: 244.33 g/mol
InChI Key: HZVVPQZTJZONMH-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone, also known as DMAMCL, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, materials science, and catalysis. DMAMCL is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.

Mechanism of Action

The mechanism of action of 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone has also been shown to modulate the activity of ion channels and receptors involved in pain signaling, further contributing to its analgesic properties.
Biochemical and Physiological Effects:
2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone has been shown to possess anti-inflammatory and analgesic properties in various animal models. It has also been shown to reduce fever and inflammation in rats and mice. In addition, 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone has been shown to have a low toxicity profile, making it a potentially safe and effective drug candidate.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone is its versatility, as it can be used in various scientific fields, including medicine, materials science, and catalysis. 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone is also relatively easy to synthesize and has a low toxicity profile, making it a potentially safe and effective drug candidate.
However, one of the main limitations of 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone is its limited solubility in water, which may limit its applications in certain fields. In addition, further research is needed to fully understand the mechanism of action of 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone and its potential side effects.

Future Directions

There are several potential future directions for research on 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone. In the field of medicine, further studies are needed to evaluate the efficacy and safety of 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone as a potential analgesic and anti-inflammatory drug. In materials science, 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone could be used as a building block for the synthesis of novel organic materials with unique properties.
In addition, 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone could be further explored as a catalyst in various chemical reactions, including the synthesis of complex organic molecules and the oxidation of alcohols. Further research is also needed to fully understand the mechanism of action of 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone and its potential side effects, which could inform the development of safer and more effective drug candidates.

Scientific Research Applications

2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone has been extensively studied for its potential applications in various scientific fields. In the field of medicine, 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
In materials science, 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone has been used as a building block for the synthesis of novel organic materials with unique properties such as high thermal stability and conductivity. 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone has also been used as a catalyst in various chemical reactions, including the synthesis of heterocyclic compounds and the oxidation of alcohols.

properties

IUPAC Name

(2Z)-2-[[4-(dimethylamino)anilino]methylidene]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-17(2)14-9-7-13(8-10-14)16-11-12-5-3-4-6-15(12)18/h7-11,16H,3-6H2,1-2H3/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVVPQZTJZONMH-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC=C2CCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)N/C=C\2/CCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-({[4-(dimethylamino)phenyl]amino}methylidene)cyclohexanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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